Cas no 3568-00-1 (Mebutizide)
Mebutizide structure
Product Name:Mebutizide
Numero CAS:3568-00-1
MF:C13H20ClN3O4S2
MW:381.898599624634
CID:309189
PubChem ID:71652
Update Time:2025-04-19
Mebutizide Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2H-1,2,4-Benzothiadiazine-7-sulfonamide,6-chloro-3-(1,2-dimethylbutyl)-3,4-dihydro-, 1,1-dioxide
- Mebutizide
- 6-chloro-3-(3-methylpentan-2-yl)-1,1-dioxo-3,4-dihydro-2H-1λ<sup>6</sup>,2,4-benzothiadiazine-7-sulfonamide
- 6-Chlor-3-< 1,2-dimethyl-butyl> -7-sulfamoyl-3,4-dihydro-< 1,2,4> -benzothiadiazin-1,1-dioxid
- 6-chloro-3-(1,2-dimethylbutyl)-3,4-dihydro-2h-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide
- AC1Q6TPW
- Mebuthiazide
- Mebutizid
- Mebutizida
- Mebutizide (INN)
- Mebutizidum
- Neoniagar
- AKOS030242001
- MEBUTIZIDE [INN]
- EINECS 222-660-0
- Mebutizidum [INN-Latin]
- Minusten
- Mebutizide [INN:DCF]
- CHEMBL2105212
- Betalevo
- 6-Chloro-3,4-dihydro-3-(1,2-dimethylbutyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide
- Triniagar
- DTXSID90863202
- UNII-7738AS8324
- MEBUTIZIDE [WHO-DD]
- Q6804380
- CHEBI:135597
- 2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-3-(1,2-dimethylbutyl)-3,4-dihydro-, 1,1-dioxide
- 7738AS8324
- D07172
- 6-Chloro-3-(3-methylpentan-2-yl)-1,1-dioxo-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-7-sulfonamide
- DB13430
- 6-chloro-3-(3-methylpentan-2-yl)-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-7-sulfonamide
- Devalene
- FT-0670961
- Mebutizida [INN-Spanish]
- 3568-00-1
- SCHEMBL323002
- MEBUTIZIDE [MART.]
- NS00048517
- C03AA13
- KJLLKLRVCJAFRY-UHFFFAOYSA-N
- Mebutizidum (INN-Latin)
- 6-chloro-3-(1,2-dimethylbutyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide-1,1-dioxide
- Mebutizida (INN-Spanish)
- MEBUTIZIDE (MART.)
-
- Inchi: 1S/C13H20ClN3O4S2/c1-4-7(2)8(3)13-16-10-5-9(14)11(22(15,18)19)6-12(10)23(20,21)17-13/h5-8,13,16-17H,4H2,1-3H3,(H2,15,18,19)
- Chiave InChI: KJLLKLRVCJAFRY-UHFFFAOYSA-N
- Sorrisi: ClC1C(=CC2=C(C=1)NC(C(C)C(C)CC)NS2(=O)=O)S(N)(=O)=O
Proprietà calcolate
- Massa esatta: 381.058
- Massa monoisotopica: 381.058
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 23
- Conta legami ruotabili: 4
- Complessità: 629
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 3
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.4
- Superficie polare topologica: 135A^2
Proprietà sperimentali
- Densità: 1.374
- Punto di ebollizione: 567.8°Cat760mmHg
- Punto di infiammabilità: 297.2°C
- Indice di rifrazione: 1.564
Mebutizide Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | M202550-25mg |
Mebutizide |
3568-00-1 | 25mg |
$ 230.00 | 2023-09-07 | ||
| TRC | M202550-250mg |
Mebutizide |
3568-00-1 | 250mg |
$ 1777.00 | 2023-09-07 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-489406-25 mg |
Mebutizide, |
3568-00-1 | 25mg |
¥2,858.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-489406A-5 mg |
Mebutizide, |
3568-00-1 | 5mg |
¥1,053.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-489406-25mg |
Mebutizide, |
3568-00-1 | 25mg |
¥2858.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-489406A-5mg |
Mebutizide, |
3568-00-1 | 5mg |
¥1053.00 | 2023-09-05 | ||
| A2B Chem LLC | AF72059-25mg |
mebutizide |
3568-00-1 | 25mg |
$345.00 | 2024-04-20 | ||
| A2B Chem LLC | AF72059-250mg |
mebutizide |
3568-00-1 | 250mg |
$1847.00 | 2024-04-20 |
Mebutizide Letteratura correlata
-
Yunxi Liu,Tianyu Dong,Kuan Yan,Zhanliang Wang,Genye He,Yufeng Zhang,Congcong Ma,Lu Liu,Wei Chang,Lisi Zhang Anal. Methods 2023 15 3206
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